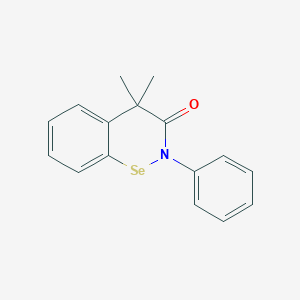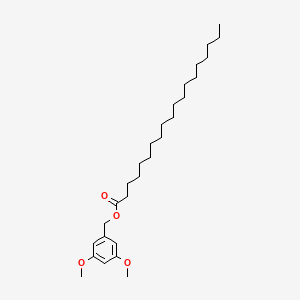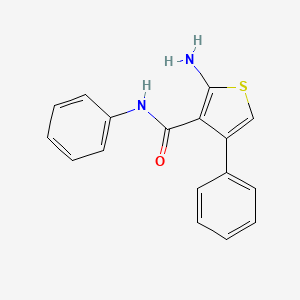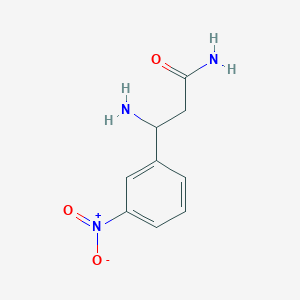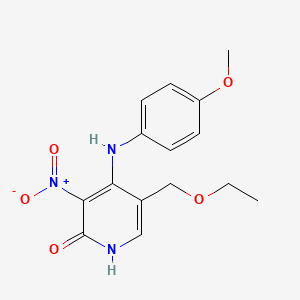
1H-Pyrrole-3-carbonitrile, 2,2'-dithiobis[5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] is a heterocyclic compound belonging to the class of pyrrole derivatives. It features a pyrrole ring with a carbonitrile group at the 3-position and two methyl groups at the 5-position, connected by a disulfide bridge
Méthodes De Préparation
The synthesis of 1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] involves several steps. One common method starts with the bromination of o-fluoro acetophenone, followed by a condensation reaction . The brominated product is then subjected to hydrogenation, and the final product is purified through recrystallization. This method is efficient and cost-effective, making it suitable for industrial production .
Analyse Des Réactions Chimiques
1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bridge into thiol groups.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] involves its interaction with molecular targets such as enzymes and proteins. The disulfide bridge can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction is crucial in its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] can be compared with other pyrrole derivatives such as:
2,5-Dimethyl-1H-pyrrole-3-carbonitrile: Similar in structure but lacks the disulfide bridge, making it less reactive in certain applications.
1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester: Contains a carboxylic acid group instead of a carbonitrile group, leading to different reactivity and applications.
The presence of the disulfide bridge in 1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] makes it unique and more versatile in forming covalent bonds with biological molecules, enhancing its potential in medicinal chemistry .
Propriétés
Numéro CAS |
144294-73-5 |
|---|---|
Formule moléculaire |
C12H10N4S2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
2-[(3-cyano-5-methyl-1H-pyrrol-2-yl)disulfanyl]-5-methyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H10N4S2/c1-7-3-9(5-13)11(15-7)17-18-12-10(6-14)4-8(2)16-12/h3-4,15-16H,1-2H3 |
Clé InChI |
PYAIDEWWUFJLLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N1)SSC2=C(C=C(N2)C)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester](/img/structure/B12554472.png)

![3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile](/img/structure/B12554484.png)
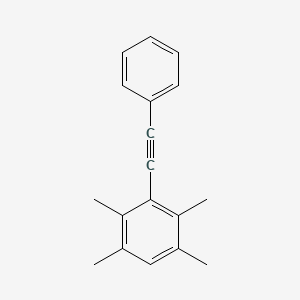
![2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate](/img/structure/B12554506.png)
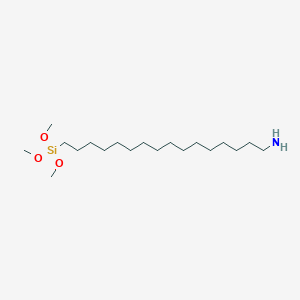
![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)
